Litoxetine

Descripción general

Descripción

La litoxetina es un compuesto que se desarrolló inicialmente como antidepresivo a principios de la década de 1990. Actúa como un potente inhibidor de la recaptación de serotonina y un modesto antagonista del receptor 5-HT3 . Aunque nunca se comercializó para la depresión, ha mostrado promesa en el tratamiento de la incontinencia urinaria .

Análisis De Reacciones Químicas

La litoxetina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar varios productos oxidados.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, afectando su actividad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Urinary Incontinence

Clinical Trials and Efficacy

Litoxetine has undergone several clinical trials to evaluate its effectiveness in treating urinary incontinence. Notably:

- Phase II Studies : Two randomized, double-blind, placebo-controlled trials assessed this compound's safety and efficacy in patients with mixed urinary incontinence (MUI). In these studies, patients received varying doses of this compound (10 mg, 20 mg, 40 mg, or placebo) over 12 weeks. The results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo .

- Efficacy Results : In one study involving 84 patients aged 18 to 70 years, those receiving 30 mg of this compound twice daily experienced a reduction of approximately 1.96 incontinence events per day compared to a reduction of 0.76 events per day in the placebo group (P = .017). Furthermore, nearly 22% of patients treated with this compound became continent after eight weeks .

- Patient-Reported Outcomes : The King's Health Questionnaire (KHQ) was utilized to measure quality of life improvements. Up to 71% of participants on the higher dose reported clinically significant improvements .

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| RCT1 | Women with MUI | 10 mg, 20 mg, 40 mg | 12 weeks | High placebo response; significant improvement at 40 mg |

| RCT2 | Mixed gender with UI | 30 mg | 8 weeks | Reduced episodes by ~1.96/day; ~22% became continent |

| Phase II | General population with UI | Various doses | Various durations | Safe and well-tolerated; clinically meaningful effects |

Potential Psychiatric Applications

While current research predominantly focuses on urinary incontinence, this compound's SSRI properties suggest potential applications in treating mood disorders such as depression and anxiety.

- Mechanism of Action : As an SSRI, this compound enhances serotonin levels in the brain, which may alleviate symptoms associated with depression and anxiety. Studies have shown that SSRIs can improve mood and cognitive function by modulating neurotransmitter activity .

- Animal Studies : Preclinical studies indicate that this compound exhibits antidepressant activity in animal models, suggesting further exploration into its efficacy for psychiatric conditions may be warranted .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Events : In clinical trials, the incidence of adverse events was comparable between this compound and placebo groups. Most side effects reported were mild to moderate and transient .

- Long-term Tolerance : Participants generally tolerated this compound well over extended periods, with few discontinuations due to side effects .

Mecanismo De Acción

La litoxetina ejerce sus efectos principalmente inhibiendo la recaptación de serotonina, lo que aumenta su disponibilidad en la hendidura sináptica. También actúa como un modesto antagonista del receptor 5-HT3, lo que puede contribuir a sus propiedades antieméticas . Los objetivos moleculares y las vías involucradas incluyen el transportador de serotonina y el receptor 5-HT3 .

Comparación Con Compuestos Similares

La litoxetina está estructuralmente relacionada con la indalpina y otros inhibidores de la recaptación de serotonina. En comparación con otros compuestos, tiene una combinación única de inhibición de la recaptación de serotonina y antagonismo del receptor 5-HT3, lo que puede reducir la incidencia de náuseas y vómitos . Compuestos similares incluyen:

- Indalpina

- Fluoxetina

- Paroxetina

- Sertralina

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus perfiles farmacológicos específicos y efectos secundarios .

Métodos De Preparación

La síntesis de litoxetina implica la reacción de 4-(naftalen-2-ilmetoximetil)piperidina con varios reactivos en condiciones específicas. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público .

Actividad Biológica

Litoxetine, an investigational compound, primarily functions as a selective serotonin reuptake inhibitor (SSRI) and has shown promise in treating conditions like mixed urinary incontinence (MUI). This article explores its biological activity, focusing on clinical trials, efficacy, safety, and patient-reported outcomes.

Overview of this compound

This compound is designed to enhance serotonin levels in the brain by inhibiting its reuptake, which can influence mood and various physiological functions. Its unique profile allows it to act as both an agonist and antagonist at different serotonin receptors, potentially leading to a broad range of therapeutic effects.

Efficacy in Treating Urinary Incontinence

Several randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with urinary incontinence:

- RCT1 : Involving 196 women aged 18-75 with MUI, participants were randomized to receive either 10 mg, 20 mg, or 40 mg of this compound or placebo for 12 weeks. Although this study faced a high placebo response rate and did not meet its primary efficacy endpoint, significant improvements were noted in patient-reported outcomes, particularly among those receiving the highest dose .

- RCT2 : This trial included 82 participants (men and women aged 18-70) with various types of urinary incontinence. Patients received 30 mg of this compound or placebo for 8 weeks. Results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo. Specifically, the treatment led to a reduction of approximately 1.96 events per day versus a reduction of 0.76 events per day in the placebo group (P = .017) .

Patient-Reported Outcomes

The King's Health Questionnaire (KHQ) was utilized to assess quality of life improvements among participants:

| Dosage | % Improvement (≥10 units) | % Reporting Clinically Significant Improvement |

|---|---|---|

| 10 mg | 64% | 71% |

| 20 mg | 72% | 75% |

| 40 mg | 79% | 82% |

| Placebo | 54% | - |

These findings suggest that this compound not only reduces incontinence episodes but also enhances overall health perceptions related to urinary function .

Safety Profile

This compound's safety was assessed through adverse event reporting during clinical trials:

- Common treatment-emergent adverse events (TEAEs) included nausea (reported by up to 12% of subjects), headache, fatigue, and hypertension. Notably, one case of somnolence was classified as a serious adverse event .

- Importantly, no significant differences were observed in the frequency of adverse events between the this compound and placebo groups in RCT2, indicating a favorable safety profile for this compound compared to conventional treatments .

Mechanistic Insights

Research has indicated that SSRIs like this compound can influence neurotransmitter systems beyond serotonin. For instance:

- In preclinical studies, this compound demonstrated activity in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), suggesting potential antidepressant effects alongside its primary action on serotonin reuptake inhibition .

- Autoradiographic studies have shown alterations in adrenergic receptor binding profiles following SSRI treatment, which may contribute to their therapeutic effects and side effect profiles .

Propiedades

IUPAC Name |

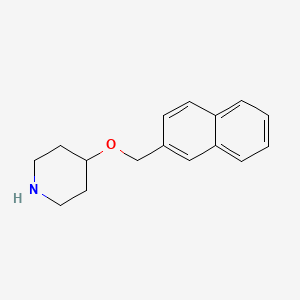

4-(naphthalen-2-ylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJDYOLPMGIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235828 | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-09-8 | |

| Record name | Litoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.